molecular formula C11H14BrNO B1404449 2-bromo-2-methyl-N-(4-methylphenyl)propanamide CAS No. 2322-49-8

2-bromo-2-methyl-N-(4-methylphenyl)propanamide

Cat. No.: B1404449
CAS No.: 2322-49-8
M. Wt: 256.14 g/mol
InChI Key: JACCVMTWPGYZMU-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-(4-methylphenyl)propanamide (CAS 2322-49-8) is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound features a bromine atom at the β-position of the propanamide backbone and a 4-methylphenyl (p-tolyl) group attached to the amide nitrogen . The bromine atom enhances electrophilicity, making the compound highly reactive in nucleophilic substitution and coupling reactions, while the p-tolyl group influences the compound's steric and electronic properties, affecting its crystallinity and solubility . It is primarily used as a key synthetic intermediate in organic synthesis, especially in medicinal chemistry and material science. In research, it serves as a precursor for the development of pharmaceuticals and functional polymers . The compound must be handled with care, and all procedures should be conducted in accordance with established safety guidelines. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications .

Properties

IUPAC Name

2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCVMTWPGYZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide typically involves the bromination of 2-methyl-N-(4-methylphenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-methyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new amide derivatives.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidative conditions can convert the methyl groups to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of new amide derivatives with different functional groups.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide is C11H14BrNO, with a molecular weight of approximately 242.14 g/mol. Its structure includes:

  • A bromine atom at the 2-position
  • A methyl group on the propanamide backbone
  • A 4-methylphenyl group

These features contribute to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, making it a valuable building block for creating various derivatives.

Application Description
Organic SynthesisUsed as an intermediate for synthesizing complex molecules.
Nucleophilic SubstitutionThe bromine atom acts as a leaving group in reactions.

Medicinal Chemistry

The compound is investigated for its potential as a precursor in the development of pharmaceutical compounds. Its unique structure may exhibit biological activity that can be harnessed for therapeutic purposes.

Research Focus Findings
Antimicrobial ActivityStudies indicate potential efficacy against certain pathogens.
CytotoxicityVariations in structure impact cytotoxic effects on cancer cells.

Material Science

In material science, this compound is utilized to create functionalized materials and polymers. Its reactivity allows for modifications that enhance material properties.

Material Type Application
Functionalized PolymersUsed to modify polymer properties for specific applications.

Case Studies and Research Findings

Recent studies have focused on understanding the structure-activity relationships (SAR) of related compounds to optimize their efficacy:

  • Study on Antimicrobial Activity : Modifications to the phenyl ring significantly influenced the antimicrobial properties of derivatives derived from this compound.
  • Cytotoxicity Assessment : Research demonstrated that changes to the amide structure affected cytotoxicity levels against different cancer cell lines, highlighting the importance of structural variations.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide functional group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)

  • Molecular Formula: C₁₀H₁₁BrFNO

2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

  • Molecular Formula: C₁₄H₁₄BrNO₃
  • Key Differences: Incorporates a coumarin ring system, enabling fluorescence and bioactivity (e.g., non-peptidic HIV protease inhibition). Crystal structure shows N–H···O hydrogen bonds forming [010] chains, with a higher molecular weight (324.17 g/mol) and distinct packing behavior .

N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)

  • Molecular Formula: C₉H₉BrClNO
  • Key Differences :
    • Chlorine replaces bromine on the propanamide chain, reducing initiation efficiency in ATRP due to weaker leaving-group ability.
    • The para-bromophenyl group enhances steric bulk compared to the methylphenyl group .

Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl (CAS 154139-29-4)

  • Molecular Formula: C₁₄H₁₆BrNO₃S
  • Key Differences :
    • Sulfonyl and propargyl groups introduce electrophilic reactivity, enabling click chemistry applications.
    • Higher molecular weight (358.26 g/mol) and synthetic complexity (yields: 33–76%) limit broad utility compared to simpler bromopropanamides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
2-Bromo-2-methyl-N-(4-methylphenyl)propanamide C₁₁H₁₄BrNO 256.14 4-methylphenyl, 2-bromo-2-methyl SI-ATRP initiator, polymer brushes
2-Bromo-N-(4-fluorobenzyl)propanamide C₁₀H₁₁BrFNO 260.11 4-fluorobenzyl Discontinued (potential bioactivity)
Coumarin-derivative bromopropanamide C₁₄H₁₄BrNO₃ 324.17 Coumarin ring, 2-bromo-2-methyl ATRP initiator, antimicrobial studies
N-(4-Bromophenyl)-2-chloropropanamide C₉H₉BrClNO 247.54 4-bromophenyl, 2-chloro Intermediate in organic synthesis

Reactivity and Performance Comparison

  • Bromine vs. Chlorine : Bromine’s superior leaving-group ability in ATRP initiation (e.g., kATRP for Br ≈ 10<sup>–6</sup>–10<sup>–7</sup> L/mol·s vs. Cl ≈ 10<sup>–8</sup> L/mol·s) makes bromopropanamides more efficient .
  • Aromatic Substituents: Methylphenyl: Enhances thermal stability and hydrophobic interactions in polymer brushes . Fluorophenyl: Introduces electronegativity but may reduce solubility in non-polar media . Coumarin: Adds photophysical properties for bioimaging applications .

Crystallographic and Stability Insights

  • The target compound’s structural analogues (e.g., coumarin derivatives) exhibit planar aromatic systems with intermolecular hydrogen bonding (N–H···O), critical for crystal stability .
  • In contrast, nitro-substituted derivatives (e.g., 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide) show distorted geometries due to electron-withdrawing effects, reducing hydrogen-bonding efficiency .

Biological Activity

2-Bromo-2-methyl-N-(4-methylphenyl)propanamide, also known by its chemical identifier CAS No. 2322-49-8, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C11H14BrNOC_{11}H_{14}BrNO. The structure includes a bromine atom, a methyl group, and an amide functional group attached to a phenyl ring. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of amide compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antibacterial activity:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results suggest that the compound may possess considerable antibacterial and antifungal activity, making it a candidate for further pharmacological exploration .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis or metabolic pathways . The presence of the bromine atom may enhance lipophilicity, facilitating better membrane penetration.

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted on various amide derivatives indicated that the introduction of halogen substituents significantly increased antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Pharmacokinetic Profiling :
    Another research effort focused on the pharmacokinetic properties of related compounds, suggesting that modifications in the side chains could lead to improved bioavailability and reduced toxicity profiles in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-bromo-2-methyl-N-(4-methylphenyl)propanamide?

  • Answer : The compound is typically synthesized via bromination of the parent amide (e.g., N-(4-methylphenyl)-2-methylpropanamide) using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. The reaction is conducted in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C) to ensure regioselectivity at the α-carbon . For example:

  • Reaction Conditions :
Brominating AgentSolventTemperatureYield
NBSCH₂Cl₂0°C75–85%
Br₂CHCl₃25°C60–70%
Optimization may require adjusting stoichiometry or using radical initiators (e.g., AIBN) for NBS-mediated bromination .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C2, methyl groups, and aromatic protons) .
  • X-ray Diffraction : Single-crystal X-ray studies (e.g., monoclinic C2/c space group) reveal bond lengths (C–Br: ~1.93 Å) and angles, validating stereochemistry .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Answer : X-ray data show that N–H⋯O hydrogen bonds form inversion dimers (R₂²(8) motifs), creating sheets along the (100) plane . These interactions stabilize the solid-state structure but may reduce solubility in polar solvents. Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict dissolution behavior .

Q. What strategies address contradictions in reported synthetic yields across studies?

  • Answer : Use statistical experimental design (e.g., factorial design or response surface methodology) to isolate critical variables (e.g., solvent polarity, temperature). For instance:

  • Factorial Design Example :
FactorLow LevelHigh Level
Temperature (°C)025
NBS Equiv.1.01.2
This identifies interactions between factors and optimizes yield reproducibility . Contradictions may arise from trace moisture or impurities in reagents, necessitating strict inert conditions .

Q. How can computational methods guide reaction design for derivatives of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in bromination. For example, Fukui indices identify electrophilic sites, while molecular docking screens bioactivity (e.g., kinase inhibition) for medicinal applications. Tools like Gaussian or ORCA are paired with cheminformatics libraries (RDKit) to generate structure-activity relationships .

Q. What mechanistic insights explain selectivity in bromination reactions for related propanamide derivatives?

  • Answer : Bromination at the α-carbon proceeds via a radical mechanism with NBS, where the tert-butyl group sterically directs bromine to the less hindered position. Polar solvents stabilize the transition state, while electron-withdrawing substituents (e.g., nitro groups) alter reactivity via resonance effects . Kinetic studies (e.g., UV-Vis monitoring) validate proposed mechanisms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-2-methyl-N-(4-methylphenyl)propanamide
Reactant of Route 2
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2-bromo-2-methyl-N-(4-methylphenyl)propanamide

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